molecular formula C18H15N3OS2 B2416786 5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1115908-52-5

5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2416786
CAS No.: 1115908-52-5
M. Wt: 353.46
InChI Key: JFFIOXHZUGRZKO-UHFFFAOYSA-N
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Description

5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1115908-52-5) is a synthetic small molecule with a molecular formula of C18H15N3OS2 and a molecular weight of 353.46 g/mol . This compound features a hybrid heterocyclic structure, integrating 1,2,4-oxadiazole, thiophene, and thiazole rings, which are recognized in medicinal chemistry as privileged scaffolds for designing bioactive agents . The 1,2,4-oxadiazole ring, in particular, is valued for its metabolic stability and is frequently employed as a bioisostere for ester and amide functional groups, which can enhance the drug-like properties of a molecule . The primary research application of this compound is in oncology and anticancer drug discovery. Heterocyclic compounds containing 1,2,4-oxadiazole and thiazole motifs have demonstrated significant potential as anticancer agents through various mechanisms . Research indicates that such hybrids can inhibit the proliferation of cancer cells by targeting key enzymes and pathways involved in cancer progression, such as thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . The specific substitution pattern on this molecule—featuring a 2,4-dimethylphenyl-thiazole group and a thiophene ring—is designed to optimize interactions with biological targets, potentially leading to enhanced cytotoxic activity and selectivity . This product is intended for non-human research applications only. It is strictly for use in laboratory studies and is not certified for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-11-5-6-13(12(2)8-11)14-10-24-17(19-14)9-16-20-18(21-22-16)15-4-3-7-23-15/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFIOXHZUGRZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, an oxadiazole moiety, and a thiophene group. The synthesis typically involves multi-step organic reactions that include the formation of the thiazole and oxadiazole rings through condensation reactions with appropriate precursors.

Synthesis Overview

  • Formation of Thiazole Ring : Reaction of 2,4-dimethylphenyl derivatives with thioketones.
  • Oxadiazole Formation : Cyclization involving hydrazine derivatives.
  • Final Coupling : Introduction of the thiophene ring through electrophilic substitution.

Biological Activities

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains. The thiazole and thiophene components are known to enhance antimicrobial properties due to their ability to disrupt microbial cell membranes.
  • Anticancer Properties : Preliminary studies demonstrate cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerCytotoxicity in MCF-7 and HCT-116 cell lines
Anti-inflammatoryInhibition of cytokine production

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : Potential interaction with cell surface receptors leading to altered signaling cascades.

Case Studies

  • Anticancer Study : A study evaluated the compound's effect on MCF-7 cells using the MTT assay. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potent anticancer activity (IC50 values were determined).
  • Antimicrobial Evaluation : A series of tests against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MIC) as low as 8 µg/mL for certain derivatives, suggesting strong antibacterial properties.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The initial steps often include the formation of the thiazole and oxadiazole rings through cyclization reactions. The use of various reagents and conditions can lead to different derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazole and oxadiazole possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit both antibacterial and antifungal activities. In a study involving thiazole-substituted oxadiazoles, several compounds demonstrated potent activity against various bacterial strains and fungi .

The mechanism behind this activity is believed to involve the disruption of microbial cell wall synthesis or interference with essential metabolic pathways. For example, certain derivatives have been shown to inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound also shows promise as an anticancer agent. Research has highlighted that 1,3,4-thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that compounds containing the oxadiazole and thiazole moieties can induce apoptosis in cancer cells .

Molecular docking studies suggest that these compounds may interact effectively with key proteins involved in cell proliferation and survival pathways. For instance, docking studies have identified potential binding sites on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Case Study 1: Antibacterial Activity

A study conducted on a series of thiazole-containing oxadiazoles revealed that specific substitutions on the aromatic rings significantly enhanced antibacterial activity. The compound with a 4-fluorine substitution showed superior efficacy against Gram-positive bacteria compared to its analogs without such modifications. The results are summarized in the following table:

Compound StructureAntibacterial Activity (Zone of Inhibition)
Original Compound12 mm
4-Fluoro Derivative20 mm
4-Chloro Derivative15 mm

This indicates that strategic modifications can lead to more potent antibacterial agents.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives were tested against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity. The data is presented below:

Compound StructureIC50 (µM) - A-549IC50 (µM) - HepG-2
Original Compound>50>50
Modified Compound1510

These results underscore the potential of modified thiazole and oxadiazole derivatives as effective anticancer agents.

Q & A

What are the optimal synthetic routes for 5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole, and what reaction conditions are critical for high yield?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:

  • Thiazole ring formation : Reacting 2,4-dimethylphenyl-substituted precursors with thiourea derivatives under reflux in ethanol or DMF, followed by alkylation with methyl halides .
  • Oxadiazole formation : Condensation of the thiazole intermediate with thiophen-2-yl carbonyl chloride in the presence of dehydrating agents (e.g., POCl₃) at 80–100°C .
  • Critical conditions : Use anhydrous solvents (e.g., acetonitrile) to avoid hydrolysis, maintain pH control (6–7) during cyclization, and optimize reaction time (6–12 hours) to minimize by-products .

Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers anticipate?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Thiophen-2-yl protons resonate at δ 6.9–7.3 ppm (multiplet for β- and α-protons) .
    • The methylene bridge (-CH₂-) between thiazole and oxadiazole appears as a singlet at δ 4.5–5.0 ppm .
  • IR Spectroscopy :
    • Stretching vibrations for C=N (oxadiazole) at 1600–1650 cm⁻¹ and C-S (thiazole) at 650–700 cm⁻¹ .
  • Mass Spectrometry :
    • Molecular ion peaks (M⁺) with fragmentation patterns corresponding to thiazole (m/z 120–140) and oxadiazole (m/z 80–100) moieties .

How does the introduction of electron-withdrawing or electron-donating groups on the thiophen-2-yl moiety influence the compound's biological activity?

Methodological Answer:

  • SAR Strategy :
    • Synthesize analogs with substituents (e.g., -Cl, -OCH₃) on the thiophene ring via halogenation or methoxylation .
    • Assess apoptosis induction (e.g., caspase-3 activation assays) and cytotoxicity (MTT assays) in cancer cell lines (e.g., T47D breast cancer) .
  • Key Finding :
    • Electron-withdrawing groups (e.g., -Cl) enhance apoptosis by stabilizing ligand-target interactions (e.g., TIP47 protein binding), while electron-donating groups reduce activity .

What strategies can resolve contradictions in reported biological activities of structurally similar 1,2,4-oxadiazole derivatives?

Methodological Answer:

  • Standardization :
    • Use consistent assay conditions (e.g., cell line origin, serum concentration) to minimize variability .
  • Substituent Analysis :
    • Compare substituent effects across studies (e.g., 2,4-dimethylphenyl vs. 4-trifluoromethylphenyl) using molecular docking to identify steric/electronic influences .
  • Meta-Analysis :
    • Aggregate data from multiple studies (e.g., apoptosis IC₅₀ values) to identify trends obscured by experimental noise .

How can molecular docking simulations predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Protocol :
    • Use software (e.g., AutoDock Vina) to dock the compound into target proteins (e.g., TIP47) with flexible side chains .
    • Validate predictions via mutagenesis (e.g., alanine scanning of binding residues) and SPR (surface plasmon resonance) for binding kinetics .
  • Key Parameters :
    • Gibbs free energy (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Asp/Glu) .

What in vitro and in vivo models are appropriate for evaluating apoptosis-inducing potential?

Methodological Answer:

  • In Vitro :
    • Flow cytometry (Annexin V/PI staining) to quantify apoptosis in T47D cells .
    • Cell cycle analysis (propidium iodide staining) to detect G₁ phase arrest .
  • In Vivo :
    • MX-1 xenograft models in nude mice, monitoring tumor volume reduction and survival rates .

How do solvent and catalyst choices impact 1,2,4-oxadiazole ring formation efficiency?

Methodological Answer:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization by stabilizing intermediates, while THF may reduce yields due to poor solubility .
  • Catalyst : Use POCl₃ or Eaton’s reagent (PCl₅/MeSO₃H) for efficient dehydration; avoid aqueous conditions to prevent hydrolysis .

What chromatographic methods optimize separation of synthetic by-products?

Methodological Answer:

  • TLC : Use silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) to monitor reaction progress .
  • HPLC : C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve unreacted thiophen-2-yl precursors .

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